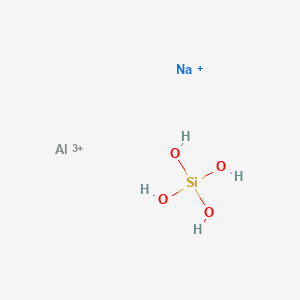

Carnegieite (AlNa(SiO4))

Description

Historical Context of Carnegieite Discovery and Early Investigations

Carnegieite was named in honor of Andrew Carnegie (1835-1919), the Scottish-born American industrialist and philanthropist. classicgems.netnationalgemlab.in The compound was first synthesized at the Carnegie Institution of Washington, D.C., an institution founded by Carnegie himself. classicgems.netnationalgemlab.in Early investigations into carnegieite were closely tied to the study of the NaAlSiO4 system, a fundamental system in petrology and materials science. These initial studies established carnegieite as the high-temperature polymorph of nepheline, stable at elevated temperatures. britannica.comgeoscienceworld.org The pioneering work of researchers at the Carnegie Institution laid the groundwork for understanding the phase transitions and stability fields of this important aluminosilicate (B74896).

Significance within Aluminosilicate Mineralogy and the NaAlSiO4 System

Carnegieite holds a crucial position within the broader field of aluminosilicate mineralogy. Aluminosilicate minerals are a major component of the Earth's crust and are composed of aluminum, silicon, and oxygen. farabi.universityslideshare.net Carnegieite is classified as a feldspathoid, a group of tectosilicate minerals that resemble feldspars but have a different structure and a lower silica (B1680970) content. mindat.org

The significance of carnegieite is most pronounced in the context of the NaAlSiO4 system. In this system, carnegieite represents the high-temperature, cristobalite-structure analogue, while nepheline is the lower-temperature, tridymite-structure analogue. geoscienceworld.orgmdpi.com The transition between nepheline and carnegieite occurs at approximately 1254°C. alexstrekeisen.it Understanding the phase relationships and transformations between these polymorphs is essential for interpreting the formation conditions of certain alkaline igneous rocks and for the synthesis of advanced ceramic materials. alexstrekeisen.itgeoscienceworld.org The system NaAlSiO4 is characterized by the presence of low- and high-temperature forms of both nepheline and carnegieite, with high-low inversion points at 850°C and 690°C, respectively. geoscienceworld.org

Overview of Contemporary Research Trajectories on Carnegieite

Modern research on carnegieite continues to explore its unique properties and potential applications. One significant area of investigation is its use in the synthesis of other materials. For instance, carnegieite can be an intermediate phase in the synthesis of sodalite, a microporous aluminosilicate with applications in catalysis and ion exchange. researchgate.netnih.gov

Another key research focus is the thermal expansion behavior of carnegieite. Materials with high thermal expansion are of interest for various technological applications. Studies have investigated the mean axial thermal expansion coefficients of both nepheline and carnegieite, finding them to be 16.9×10-6/°C (from room temperature to 800°C) for nepheline and 15.2×10-6/°C (from room temperature to 600°C) for carnegieite. researchgate.net The development of high-density ceramics from carnegieite powder has also been a subject of research. researchgate.net

Furthermore, the influence of pressure on the phase transitions of carnegieite is an active area of study. Differential thermal analysis has been used to investigate the reversible solid-solid transitions in carnegieite under high pressure, revealing how the transition temperature changes with increasing pressure. rruff.info These studies contribute to a more comprehensive understanding of the thermodynamic properties of this mineral. Researchers are also exploring the synthesis of aluminosilicates with a carnegieite structure for use as thickeners and suspending agents in various industrial applications, such as in ceramic bodies, glazes, and enamels. google.com

Interactive Data Tables

Table 1: Crystallographic Properties of Carnegieite

| Property | Value |

| Crystal System | Triclinic (low temperature), Isometric (high temperature) classicgems.netnationalgemlab.in |

| Chemical Formula | NaAlSiO4 classicgems.netnih.gov |

| Polymorph of | Nepheline britannica.com |

| Related Structures | Cristobalite mdpi.com |

Table 2: Thermal Properties of Carnegieite

| Property | Value |

| Nepheline to Carnegieite Transition Temperature | ~1254°C alexstrekeisen.it |

| High-Low Inversion Temperature | ~690°C geoscienceworld.org |

| Mean Axial Thermal Expansion Coefficient (RT to 600°C) | 15.2×10-6/°C researchgate.net |

Structure

2D Structure

Properties

CAS No. |

12042-41-0 |

|---|---|

Molecular Formula |

AlH4NaO4Si+4 |

Molecular Weight |

146.09 g/mol |

IUPAC Name |

aluminum;sodium;silicic acid |

InChI |

InChI=1S/Al.Na.H4O4Si/c;;1-5(2,3)4/h;;1-4H/q+3;+1; |

InChI Key |

QCMYIZZELOIGPF-UHFFFAOYSA-N |

Canonical SMILES |

O[Si](O)(O)O.[Na+].[Al+3] |

Related CAS |

1344-00-9 (Parent) |

Origin of Product |

United States |

Crystallographic Characteristics and Structural Evolution of Carnegieite

Crystal System and Space Group Analysis of Carnegieite Polymorphs

Carnegieite is known to exist in several polymorphic forms, each characterized by a distinct crystal system and space group, which evolve with temperature. These transformations involve significant changes in the symmetry and arrangement of the constituent atoms.

At elevated temperatures, typically above 690°C, Carnegieite adopts a high-symmetry cubic crystal structure. aflowlib.org This high-temperature polymorph, often referred to as α-Carnegieite, is characterized by a disordered arrangement of atoms.

The cubic phase of Carnegieite possesses a crystal structure analogous to high-cristobalite. The space group for this high-temperature form is reported to be Fd\overline{3}m. A notable feature of this cubic phase is the dynamic disorder of the oxygen atoms, which contributes to its high symmetry. The lattice parameter for a cubic Carnegieite phase has been reported as approximately a = 7.440 Å. researchgate.net

Table 1: Crystallographic Data for Cubic Carnegieite

| Crystal System | Space Group | Lattice Parameter (a) |

| Cubic | Fd\overline{3}m | ~7.440 Å researchgate.net |

Upon cooling, high-temperature cubic Carnegieite undergoes phase transitions to lower-symmetry polymorphs. One of the well-documented low-temperature forms is orthorhombic Carnegieite. Research has identified the space group for this modification as Pb2₁a. ucl.ac.uk The transition from the cubic to the orthorhombic phase involves a distortion of the crystal lattice, leading to a reduction in symmetry. The unit cell parameters for an orthorhombic phase of a related sodium magnesium silicate (B1173343), which can provide an analogue, have been reported as a = 10.584 Å, b = 14.328 Å, and c = 10.457 Å. researchgate.net

Further cooling can lead to the formation of a triclinic polymorph of Carnegieite. This low-temperature form exhibits the least symmetry among the known polymorphs. The space group for triclinic Carnegieite has been identified as P\overline{1}. This transition from a higher-symmetry structure is a common phenomenon in silicate minerals as thermal energy decreases.

Table 2: Crystallographic Data for Orthorhombic and Triclinic Carnegieite

| Crystal System | Space Group | Lattice Parameters |

| Orthorhombic | Pb2₁a | a = 10.584 Å, b = 14.328 Å, c = 10.457 Å (analogue) researchgate.net |

| Triclinic | P\overline{1} | Not explicitly found for Carnegieite |

Detailed Structural Framework Analysis

The fundamental structure of Carnegieite is intrinsically linked to that of cristobalite, a high-temperature polymorph of silica (B1680970) (SiO₂). This relationship provides a crucial framework for understanding the arrangement of atoms in Carnegieite.

Carnegieite is best described as a "stuffed" derivative of the cristobalite structure. In the cristobalite framework, silicon atoms are tetrahedrally coordinated to four oxygen atoms, and these tetrahedra are linked at their corners to form a three-dimensional network. In Carnegieite, half of the silicon ions (Si⁴⁺) are replaced by aluminum ions (Al³⁺). This substitution creates a charge imbalance in the framework, which is neutralized by the incorporation of sodium cations (Na⁺) into the interstitial voids or cavities within the structure. This "stuffing" of the cristobalite framework with sodium ions is a key characteristic of Carnegieite's structure.

The framework of Carnegieite is composed of an ordered, alternating arrangement of SiO₄ and AlO₄ tetrahedra. This strict alternation is a consequence of the electrostatic repulsion between adjacent aluminum-centered tetrahedra, a principle known as Loewenstein's rule. The Si-O and Al-O bonds within the tetrahedra are strong covalent bonds. The corner-sharing linkage of these tetrahedra creates a continuous three-dimensional network.

The topology of this framework is directly inherited from that of cristobalite. The Si-O-Al bond angles connecting the tetrahedra are flexible, allowing for the distortions that lead to the formation of the lower-symmetry orthorhombic and triclinic polymorphs at lower temperatures. The specific bond lengths and angles are influenced by the polymorphic form and the coordination environment of the sodium cations.

Cation Ordering and Disorder Phenomena in Carnegieite

In accordance with Loewenstein's rule, the silicon and aluminum cations are highly ordered on the tetrahedral sites of the framework, with a strict alternation of SiO₄ and AlO₄ tetrahedra. This ordering is a fundamental characteristic of the Carnegieite structure at all temperatures.

Silicon-Aluminum Ordering and Disordering Transitions

The arrangement of silicon (Si) and aluminum (Al) atoms within the tetrahedral framework of aluminosilicates is a critical factor governing their structural stability and properties. In the context of NaAlSiO₄ polymorphs, the transition between ordered and disordered arrangements of Si and Al is a key feature.

Nepheline, the lower-temperature polymorph of NaAlSiO₄, generally exhibits a high degree of Al-Si order. researchgate.netarizona.edu This ordered arrangement is a defining characteristic of its structure. In contrast, Carnegieite, as the high-temperature polymorph, is characterized by a disordered distribution of silicon and aluminum atoms within its crystal lattice. researchgate.net This transition from an ordered to a disordered state is a thermally induced process. As the temperature increases, the thermal energy overcomes the energetic preference for an ordered arrangement, leading to a more random distribution of Si and Al atoms throughout the tetrahedral sites of the framework. This order-disorder transition is a fundamental aspect of the structural evolution from Nepheline to Carnegieite.

Research on the broader Nepheline-Kalsilite series, of which Carnegieite is a sodium-rich end-member polymorph, further illuminates this phenomenon. Studies have shown that the degree of Al-Si ordering can vary, influencing the structural details of these minerals. arizona.edu The transition to the high-temperature, disordered state in Carnegieite is consistent with the general principles of order-disorder transitions in minerals, where higher temperatures favor increased entropy and structural disorder.

Sodium Cation Sites and Environmental Configurations

The sodium (Na⁺) cations in the Carnegieite structure play a crucial role in balancing the charge of the aluminosilicate (B74896) framework. These cations reside in cavities within the framework, and their coordination environment is a key aspect of the crystal structure.

The study of sodium cation environments is also crucial for understanding the stability and crystallization behavior of NaAlSiO₄ polymorphs from glass. The coordination of sodium in the glassy state can influence which polymorph preferentially crystallizes. researchgate.net A detailed analysis of the sodium cation sites, including bond valence calculations and the geometry of the coordination polyhedra, provides deeper insights into the structural chemistry of Carnegieite. frontiersin.org

Polymorphism of NaAlSiO₄ and Structural Interrelationships with Related Phases

The compound NaAlSiO₄ exhibits polymorphism, meaning it can exist in different crystal structures depending on the temperature and pressure. Carnegieite is one of these polymorphs, and its structure is intricately related to other phases, particularly Nepheline and Kalsilite.

Structural Affinities with Nepheline and Kalsilite

Carnegieite, Nepheline, and Kalsilite are all framework aluminosilicates with structures that can be described as "stuffed derivatives" of tridymite, a polymorph of silica (SiO₂). researchgate.netarizona.edu This means their fundamental structure is based on a framework of corner-sharing (Al,Si)O₄ tetrahedra that resembles the structure of tridymite, with the alkali cations (Na⁺ and K⁺) "stuffing" the cavities within this framework to maintain charge neutrality.

High-temperature Carnegieite possesses a cubic crystal system and is isostructural with the high-temperature form of cristobalite, another silica polymorph. researchgate.net This structural similarity highlights the fundamental connection between these aluminosilicates and the simpler silica structures.

Nepheline, the hexagonal polymorph of NaAlSiO₄, and Kalsilite (KAlSiO₄), its potassium analogue, share this tridymite-like framework. mindat.orgrruff.info The primary difference between them lies in the identity of the dominant alkali cation and the resulting subtle adjustments in the framework structure to accommodate the different ionic radii of Na⁺ and K⁺. The structural relationship between Carnegieite, Nepheline, and Kalsilite is therefore one of variations on a common theme of a stuffed tridymite framework, with the specific polymorph being determined by temperature and composition.

Comparative Crystallography of NaAlSiO₄ Polymorphs

The different polymorphs of NaAlSiO₄ can be distinguished by their crystallographic parameters, including their crystal system, space group, and unit cell dimensions. A comparison of these parameters for Carnegieite, Nepheline, and the related Kalsilite provides a clear illustration of their structural differences and similarities.

| Phase | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| High-Carnegieite | NaAlSiO₄ | Cubic | - | ~7.3 | ~7.3 | ~7.3 | 90 | 90 | 90 |

| Low-Carnegieite | NaAlSiO₄ | Triclinic | P1 or P-1 | 5.035 | 5.082 | 16.910 | 99.00 | 81.50 | 119.09 |

| Nepheline | NaAlSiO₄ | Hexagonal | P6₃ | ~10.0 | ~10.0 | ~8.4 | 90 | 90 | 120 |

| Kalsilite | KAlSiO₄ | Hexagonal | P6₃22 | ~5.16 | ~5.16 | ~8.70 | 90 | 90 | 120 |

Note: The crystallographic data presented here are approximate values compiled from various sources and may vary slightly depending on the specific study and the composition of the sample.

The data in the table clearly show the distinct crystallographic nature of each phase. High-temperature Carnegieite is cubic, reflecting its disordered, high-symmetry structure. Upon cooling, it transforms to a low-symmetry triclinic form. Nepheline is hexagonal, and its unit cell is significantly larger than that of Kalsilite, which is also hexagonal. These differences in the unit cell dimensions are a direct consequence of the different sizes of the sodium and potassium cations and the way the aluminosilicate framework adapts to accommodate them.

Phase Transformations and Thermodynamic Stability of Carnegieite

Characterization of High-Temperature and Low-Temperature Carnegieite Polymorphs

Carnegieite exists in at least two main polymorphic forms: a high-temperature (α) and a low-temperature (β) phase. These polymorphs are distinguished by their crystal structures and the conditions under which they are stable.

α-Carnegieite and β-Carnegieite Transformations

The high-temperature form, α-Carnegieite, possesses a cubic crystal structure and is stable at temperatures above approximately 690°C. nih.gov It is isostructural with β-cristobalite. Upon cooling below this transition temperature, α-Carnegieite undergoes a reversible transformation to the low-temperature form, β-Carnegieite. nih.gov

β-Carnegieite is characterized by a lower symmetry, triclinic crystal structure. aps.org This transformation from a high-symmetry cubic phase to a low-symmetry triclinic phase is a common feature in many silicate (B1173343) minerals and is driven by the energetic favorability of the distorted structure at lower temperatures.

| Polymorph | Crystal System | Space Group | Lattice Parameters (Å, °) |

|---|---|---|---|

| α-Carnegieite (High-Temperature) | Cubic | - | a ≈ 7.31 |

| β-Carnegieite (Low-Temperature) | Triclinic | P1 or P-1 | a = 5.0347, b = 5.0822, c = 16.910 α = 99.00, β = 81.50, γ = 119.09 |

Metastable Low-Carnegieite Modifications

In addition to the stable β-polymorph, metastable forms of low-temperature carnegieite can also be synthesized. The formation and crystal structure of these metastable phases are often dependent on the starting materials and synthesis conditions. For instance, the thermal transformation of Na-LTA zeolite can lead to the formation of a low-carnegieite phase. usgs.gov

Furthermore, the stoichiometry of carnegieite plays a crucial role in determining its crystal structure. Stoichiometric carnegieite (NaAlSiO4) typically exhibits a cubic structure. However, non-stoichiometric carnegieite (Na1–xAl1–xSi1+xO4), which can be synthesized from Na-FAU zeolite, can crystallize in both cubic and orthorhombic forms. uni-muenster.de The presence of these different structural modifications highlights the complex interplay between composition and crystal structure in the carnegieite system.

Mechanisms of Phase Transitions

The transformation between the different polymorphs of carnegieite can be categorized based on the nature of the atomic rearrangements involved.

Reconstructive Versus Displacive Transformations in Carnegieite

Phase transformations in crystalline solids are broadly classified as either reconstructive or displacive. Reconstructive transformations involve the breaking and reforming of chemical bonds, leading to a significant rearrangement of the atomic structure. These transformations are typically slow and require a large amount of energy. In contrast, displacive transformations involve only small shifts in atomic positions without the breaking of primary chemical bonds. kalb.eu These transformations are generally rapid and reversible.

Differential thermal analysis (DTA) studies of synthesized carnegieite indicate that the transformation between the α and β polymorphs is a displacive phase transition. uni-muenster.de This is consistent with the rapid and reversible nature of the high-low inversion observed in carnegieite. The framework of linked (Si,Al)O4 tetrahedra remains intact during the transition, with the structural changes arising from rotations and slight distortions of these tetrahedra.

Influence of Si-Al Order on Transition Kinetics and Temperatures

The arrangement of silicon and aluminum atoms within the tetrahedral framework, known as Si-Al ordering, has a profound effect on the phase transition behavior of carnegieite. In a perfectly ordered stoichiometric carnegieite, there is a regular alternation of Si and Al tetrahedra. In non-stoichiometric or disordered carnegieite, the distribution of Si and Al is more random.

This degree of Si-Al order directly impacts the temperature of the displacive phase transition. Stoichiometric carnegieite, with a high degree of Si-Al order, exhibits a transition temperature of 690°C. In contrast, non-stoichiometric carnegieite, which is characterized by Si-Al disorder, displays lower transition temperatures. For example, non-stoichiometric carnegieites synthesized from Na-FAU zeolite show transition temperatures of 565°C and 660°C. uni-muenster.de This difference is attributed to the strain and energetic variations introduced by the disordered arrangement of Si and Al atoms within the crystal lattice. 29Si Magic Angle Spinning Nuclear Magnetic Resonance (MAS NMR) spectroscopy can be used to probe the local environment of silicon atoms, revealing the extent of Si-Al ordering. The spectrum of stoichiometric carnegieite shows a single peak corresponding to Si(4Al), indicating that each silicon atom is surrounded by four aluminum atoms, consistent with a fully ordered structure. The spectrum of non-stoichiometric carnegieite, however, displays multiple peaks corresponding to Si(4Al), Si(3Al), Si(2Al), Si(1Al), and Si(0Al) environments, confirming a disordered Si-Al distribution. uni-muenster.de

| Carnegieite Type | Si-Al Order | Transition Temperature (°C) |

|---|---|---|

| Stoichiometric | Ordered (Si(4Al)) | 690 |

| Non-stoichiometric (Low-temperature) | Disordered (Si(nAl), n=0-4) | 565 |

| Non-stoichiometric (High-temperature) | Disordered (Si(nAl), n=0-4) | 660 |

Thermodynamic Stability Investigations

The thermodynamic stability of a particular polymorph is determined by its Gibbs free energy (G), which is a function of enthalpy (H), entropy (S), and temperature (T) (G = H - TS). The phase with the lowest Gibbs free energy under a given set of conditions is the most stable.

The transition between α- and β-carnegieite is a reversible process, indicating that the two phases are in thermodynamic equilibrium at the transition temperature. At temperatures above 690°C, the Gibbs free energy of α-carnegieite is lower than that of β-carnegieite, making it the stable phase. Conversely, below 690°C, β-carnegieite has the lower Gibbs free energy and is therefore the stable polymorph.

The influence of pressure on the thermodynamic stability of carnegieite has also been investigated. Differential thermal analysis up to 7 kbar has shown that the transition temperature of carnegieite increases with pressure. youtube.com This indicates that the application of pressure favors the stability of the lower-density, high-temperature α-phase at higher temperatures.

While qualitative thermodynamic relationships are established, detailed quantitative data for the enthalpy (ΔH) and entropy (ΔS) of the α-β transition in carnegieite are not extensively reported in the readily available literature. Such data, typically obtained through calorimetric studies, would be essential for a complete thermodynamic characterization of the carnegieite system.

Phase Equilibria within the NaAlSiO4 System

The compound sodium aluminosilicate (B74896) (NaAlSiO₄) is known to exist in two primary polymorphic forms at atmospheric pressure: nepheline and carnegieite. Carnegieite is the stable high-temperature polymorph, while nepheline is the corresponding low-temperature phase. The transformation from nepheline to carnegieite occurs at 1248°C (1521 K) usgs.gov. Above this temperature, carnegieite is the thermodynamically stable phase up to its melting point of 1,526° C uchicago.edu.

The system also features a reversible transition between high-carnegieite and low-carnegieite. This displacive transformation involves minor adjustments in the atomic positions within the crystal lattice without the breaking of bonds longdom.org. At ambient pressure, the transition from low-carnegieite to high-carnegieite occurs at approximately 707°C upon heating rruff.infocambridge.org. This transition is characterized by a thermal hysteresis, with the reverse transformation occurring at a slightly lower temperature upon cooling rruff.info.

Table 1: Phase Equilibria in the NaAlSiO₄ System at Atmospheric Pressure This table is interactive. You can sort and filter the data.

| Phase | Transition | Temperature (°C) | Reference |

|---|---|---|---|

| Nepheline | → Carnegieite | 1248 | usgs.gov |

| Carnegieite | Melting | 1526 | uchicago.edu |

| Low-Carnegieite | → High-Carnegieite | ~707 | rruff.infocambridge.org |

Carnegieite Stability in Multi-Component Aluminosilicate Systems

The stability of carnegieite is influenced by the presence of other chemical components, which is relevant in various geological and industrial contexts.

NaAlSiO₄-NaFeSiO₄ System : In systems containing iron, carnegieite's stability is maintained at high temperatures. The binary phase diagram for NaAlSiO₄-NaFeSiO₄ shows a distinct region for carnegieite (Cg) researchgate.net. This indicates that Fe³⁺ can substitute for Al³⁺ to some extent, forming a solid solution. The phase diagram illustrates that carnegieite coexists with a liquid phase in the sodium aluminosilicate-rich portion of the system at elevated temperatures researchgate.net.

NaAlSiO₄-CaSiO₃ System : The addition of calcium silicate (wollastonite, CaSiO₃) to the NaAlSiO₄ system results in a binary eutectic system uchicago.edu. The melting point of pure NaAlSiO₄ (carnegieite) is 1,526°C, while that of CaSiO₃ is 1,544°C uchicago.edu. The eutectic point, where carnegieite, wollastonite, and a liquid phase are in equilibrium, is located at a temperature of 1,164 ± 2°C and a composition of 59% NaAlSiO₄ and 41% CaSiO₃ by weight uchicago.edu. This demonstrates that the presence of a calcium silicate component significantly lowers the liquidus temperature compared to pure carnegieite uchicago.edu.

NaAlSi₃O₈-NaAlSiO₄-H₂O System : In the presence of albite (NaAlSi₃O₈) and water, the phase equilibria become more complex. Studies in this system have been conducted at various pressures and temperatures up to 900°C cdnsciencepub.comresearchgate.net. While these conditions are generally below the nepheline-carnegieite transition, they are crucial for understanding the broader stability of NaAlSiO₄ polymorphs in hydrous magmatic systems. The presence of water and additional silicate components generally favors the formation of other phases like analcite or nepheline hydrate at lower temperatures cdnsciencepub.comresearchgate.net.

Influence of Pressure on Carnegieite Phase Behavior

Pressure has a significant effect on the phase behavior of carnegieite, particularly on the reversible transition between its low- and high-temperature forms. Differential thermal analysis up to 7 kbar reveals that the transition temperature from low- to high-carnegieite increases with pressure rruff.infocambridge.org.

The key findings on the influence of pressure are:

Positive Pressure-Temperature Slope : The transition temperature, which is approximately 707°C at 1 bar, increases with an initial slope of about 8.0°C per kilobar (kbar) rruff.infocambridge.org.

Anomalous Curvature : The phase boundary exhibits an unusual positive curvature (d²T/dp² > 0), meaning the rate of temperature increase with pressure becomes greater at higher pressures rruff.info. This is a rare characteristic for phase boundaries rruff.info.

Decreasing Hysteresis : The thermal hysteresis observed between the heating and cooling signals of the transition decreases as pressure increases. For instance, in one experimental run, the hysteresis was about 10°C at lower pressures and decreased to approximately 6°C at higher pressures rruff.info.

Table 2: Effect of Pressure on the Low- to High-Carnegieite Transition Temperature This table is interactive and based on data from experimental runs. You can sort and filter the data.

| Pressure (kbar) | Transition Temperature on Heating (°C) | Hysteresis (°C) | Reference |

|---|---|---|---|

| 1 (0.001) | ~707 | ~10 | rruff.info |

| up to 7 | Increases with slope ~8.0 °C/kbar | Decreases with pressure | rruff.infocambridge.org |

This behavior, where the transition temperature rises with pressure, indicates that the high-temperature phase is less compressible than the low-temperature phase rruff.info. Further investigation at pressures beyond 7 kbar may reveal additional ordering or disordering effects on the carnegieite polymorphs rruff.info.

Geological Occurrence and Genesis of Natural Carnegieite

Formation Mechanisms in Geological Settings

The formation of carnegieite is intrinsically linked to high-temperature and low-pressure conditions, often in silica-undersaturated alkaline magmas. Its presence in natural settings is a clear indicator of extreme thermal events.

Carnegieite in Igneous and Volcanic Environments

Natural carnegieite is predominantly found in volcanic and subvolcanic rocks that have experienced rapid cooling from high temperatures. It crystallizes from sodium-rich, silica-poor melts. The stability of carnegieite is highly temperature-dependent; it is the stable form of NaAlSiO₄ above approximately 690°C. Below this temperature, it inverts to nepheline.

In these high-temperature environments, the rapid quenching of lava or magma prevents the complete conversion of carnegieite to its lower-temperature polymorph, nepheline, thus preserving it in a metastable state at ambient temperatures. The presence of α-carnegieite, a high-temperature cubic phase, has been identified in extraterrestrial materials, such as lunar meteorites, which underscores its formation under extreme thermal conditions followed by rapid cooling.

Role in Metamorphic and Hydrothermal Alteration Processes

While less common than in igneous settings, carnegieite can also form during specific metamorphic and hydrothermal alteration processes. In contact metamorphism, where country rocks are subjected to intense heat from an intruding magma body, the right chemical composition (sodium- and aluminum-rich, silica-poor) can lead to the formation of carnegieite.

Hydrothermal processes, particularly those involving the interaction of hot, alkaline fluids with aluminosilicate (B74896) minerals, can also create conditions suitable for carnegieite crystallization. For instance, studies on the hydrothermal zeolitization of volcanic ash have demonstrated the formation of low-carnegieite, a triclinic polymorph, as a product of the alteration of volcanic glass at elevated temperatures. This suggests that hydrothermal systems can act as localized environments for carnegieite genesis.

Association with Diagenetic Transformations of Silicate (B1173343) Minerals

The formation of carnegieite through diagenetic processes is not well-documented and is considered rare. Diagenesis typically occurs at lower temperatures than those required for the primary crystallization of carnegieite. However, it is conceivable that in deeply buried sediments subjected to significant geothermal gradients, conditions approaching those of low-grade metamorphism could potentially lead to the transformation of precursor sodium- and aluminum-rich silicate minerals into carnegieite, although concrete examples in geological literature are scarce.

Natural Mineral Assemblages Associated with Carnegieite

Carnegieite is found in association with a distinct suite of minerals that reflect the specific chemical and physical conditions of its formation. These assemblages are typically characteristic of silica-undersaturated alkaline igneous rocks.

| Associated Mineral | Chemical Formula | Geological Context |

| Nepheline | (Na,K)AlSiO₄ | Commonly coexists with carnegieite, as it is its lower-temperature polymorph. |

| Sanidine | (K,Na)(AlSi₃O₈) | A high-temperature alkali feldspar found in volcanic and hypabyssal rocks. |

| Leucite | KAlSi₂O₆ | A feldspathoid mineral characteristic of potassium-rich, silica-poor volcanic rocks. |

| Sodalite | Na₈(Al₆Si₆O₂₄)Cl₂ | A feldspathoid found in silica-undersaturated igneous rocks. |

| Aegirine | NaFe³⁺Si₂O₆ | A sodium-rich clinopyroxene common in alkaline igneous rocks. |

| Diopside | CaMgSi₂O₆ | A common clinopyroxene in mafic and ultramafic rocks, can be present in associated mafic alkaline rocks. |

| Olivine | (Mg,Fe)₂SiO₄ | A primary mineral in mafic and ultramafic rocks, often found in the volcanic rocks hosting carnegieite. |

| Magnetite | Fe₃O₄ | A common accessory mineral in a wide range of igneous rocks. |

| Perovskite | CaTiO₃ | An accessory mineral in some alkaline igneous rocks and carbonatites. |

| Apatite | Ca₅(PO₄)₃(F,Cl,OH) | A common accessory mineral in many types of igneous rocks. |

| Melilite | (Ca,Na)₂(Al,Mg,Fe²⁺)[(Al,Si)SiO₇] | Found in silica-undersaturated volcanic rocks. |

Petrological Significance of Carnegieite Presence in Rock Formations

The presence of carnegieite in a rock formation is a significant petrological indicator. Its key significance lies in its role as a geothermometer, pointing to very high temperatures of formation followed by rapid cooling. The preservation of carnegieite implies that the rock cooled quickly enough to prevent its complete inversion to nepheline. This provides crucial constraints on the cooling history of the magma or the duration of a high-temperature metamorphic or hydrothermal event.

Furthermore, the association of carnegieite with other silica-undersaturated minerals confirms the alkaline and low-silica nature of the parent magma. This information is vital for understanding the petrogenesis of the host rock and the tectonic setting in which it was formed.

Global and Regional Geological Distribution of Carnegieite Occurrences

Natural occurrences of terrestrial carnegieite are exceedingly rare, with only a few documented localities worldwide. This scarcity is a direct consequence of its high-temperature stability and the necessity of rapid quenching for its preservation.

| Location | Geological Setting | Associated Rock Types |

| Lunar Meteorites | Impact melt on the lunar surface | Anorthositic breccias |

| Volcanic Ash Deposits | Hydrothermally altered volcanic ash | Zeolite-bearing tuffs |

The confirmed natural terrestrial occurrences are very limited. Most references to carnegieite in geological literature pertain to its synthetic counterpart or its presence in experimental petrology studies. The discovery of α-carnegieite in lunar meteorites highlights the extreme conditions under which it can form naturally. The formation of low-carnegieite in hydrothermally altered volcanic ash suggests that a wider range of geological environments for its formation may exist than previously thought, warranting further investigation.

Experimental Synthesis and Formation Pathways of Carnegieite Analogs

Laboratory Synthesis Methods

The laboratory synthesis of carnegieite can be achieved through several routes, each starting from different precursor materials and employing specific reaction conditions. These methods allow for the production of carnegieite with varying degrees of crystallinity and purity.

The crystallization of carnegieite from amorphous aluminosilicate (B74896) gels and glasses is a common and effective synthesis method. This approach involves the preparation of a homogeneous, non-crystalline precursor with the stoichiometric composition of carnegieite, followed by thermal treatment to induce crystallization.

The process typically begins with the creation of an aluminosilicate gel. This can be achieved by co-precipitation from aqueous solutions of sodium silicate (B1173343) and sodium aluminate. The resulting gel is then dried and heated. The crystallization of low-carnegieite from such amorphous precursors is a complex process that can occur simultaneously with the amorphization of any intermediate crystalline phases. Kinetic studies have shown that the crystallization of low-carnegieite from an amorphous aluminosilicate matrix often involves homogeneous nucleation followed by diffusion-controlled, one-dimensional growth of the crystal nuclei.

Another approach involves the use of volcanic glass as a starting material. Research has demonstrated the successful crystallization of carnegieite from glassy rhyolite tuff at ambient pressure. geoscienceworld.org In these experiments, the glass powder is heated with sodium hydroxide (NaOH) and γ-Al₂O₃ at temperatures ranging from 500°C to 800°C. geoscienceworld.org The presence of NaOH is crucial, as an insufficient amount leads to poor crystallization, while an excess can cause the mixture to melt and form an amorphous mass upon cooling. minsocam.org

The following table summarizes the experimental conditions for the crystallization of carnegieite from volcanic glass:

| Starting Material | Additives | Temperature Range (°C) | Pressure | Outcome |

| Glassy Rhyolite Tuff Powder | NaOH, γ-Al₂O₃ | 500 - 800 | Room Pressure | Crystallization of Carnegieite, Nepheline, and Albite |

This table is interactive. Users can sort the data by clicking on the column headers.

The addition of certain metal oxides can act as mineralizers, accelerating the crystallization process. geoscienceworld.org

Zeolites, crystalline aluminosilicates with well-defined microporous structures, can serve as precursors for the synthesis of carnegieite through thermal transformation. researchgate.net This method leverages the inherent atomic arrangement within the zeolite framework, which can be rearranged into the carnegieite structure upon heating. The specific type of zeolite used and the thermal treatment conditions significantly influence the transformation pathway and the final product.

The transformation of sodium-containing zeolites like Na-LTA (Linde Type A) and Na-FAU (Faujasite) into carnegieite has been extensively studied. minsocam.orgaip.org For Na-LTA zeolite, the transformation to low-carnegieite typically occurs in the temperature range of 800°C to 900°C. minsocam.orgresearchgate.net At temperatures above 900°C, the low-carnegieite phase can further transform into nepheline. researchgate.net

The mechanism of this transformation can proceed through two main pathways: a direct solid-solid topotactic transformation from the zeolite to carnegieite, or a two-step mechanism involving the formation of an intermediate amorphous phase. minsocam.orgresearchgate.net The specific pathway is influenced by the synthesis route of the initial zeolite precursor. researchgate.net For instance, the presence of residual sodium and aluminum species in the zeolite can promote a direct transformation without the formation of an intermediate amorphous state.

In the case of faujasite-type zeolites, thermal collapse of the structure occurs at around 790°C, leading to the formation of a high-density amorphous phase. aip.org Upon further heating to approximately 1005°C, carnegieite crystallizes from this amorphous phase, followed by the formation of nepheline at around 1140°C. aip.org

The following table provides a summary of the thermal transformation of different zeolites to carnegieite:

| Zeolite Type | Transformation Temperature Range (°C) | Transformation Pathway | Final Product(s) |

| Na-LTA | 800 - 900 | Direct solid-solid or via amorphous intermediate | Low-Carnegieite |

| Na-FAU | ~1005 | Via amorphous intermediate | Carnegieite, Nepheline |

This table is interactive. Users can sort the data by clicking on the column headers.

The thermal stability and transformation behavior of zeolites are also dependent on the extra-framework cations present in their structure. researchgate.net

Kaolinite, a common clay mineral with the chemical formula Al₂Si₂O₅(OH)₄, is an abundant and cost-effective raw material for the synthesis of various aluminosilicates, including carnegieite. The process typically involves a thermal pretreatment of kaolinite to form metakaolinite, a more reactive, amorphous phase, followed by a reaction with a sodium source.

The transformation of kaolinite into metakaolinite is achieved by calcination at temperatures between 600°C and 800°C. scielo.org.co This dehydroxylation process breaks down the layered structure of kaolinite, making the aluminum and silicon components more accessible for subsequent reactions.

The synthesis of carnegieite from metakaolinite is then carried out through a hydrothermal reaction or a fusion method with a sodium compound, typically sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). The concentration of the NaOH solution plays a crucial role in determining the final product. ustb.edu.cn In some studies, an alkaline fusion approach, where metakaolinite is fused with solid NaOH before hydrothermal treatment, has been shown to promote the crystallization of pure zeolite LTA, which can then be thermally transformed to carnegieite. scielo.org.co

Research on the reaction of kaolinite with sodium carbonate has shown that at certain ratios and temperatures, a mixture of carnegieite and nepheline can be formed. The specific phases obtained are dependent on the reaction conditions.

The use of other aluminosilicate raw materials, such as fly ash, has also been explored for the synthesis of zeolites that can subsequently be converted to carnegieite.

Influence of Synthesis Parameters on Carnegieite Formation

The formation of carnegieite is highly sensitive to the experimental conditions under which it is synthesized. Parameters such as temperature, pressure, and the presence of mineralizers or chemical additives can significantly impact the reaction kinetics, phase purity, and crystallinity of the final product.

Temperature is a critical factor in the synthesis of carnegieite, influencing both the rate of crystallization and the stability of different polymorphs. researchgate.net In the synthesis from amorphous precursors, higher temperatures generally accelerate the crystallization process. geoscienceworld.org For instance, in the crystallization from volcanic glass, increasing the synthesis temperature from 500°C to 800°C was found to influence the unit cell parameters of the resulting carnegieite, which is attributed to Si-Al substitution disorder at higher temperatures. geoscienceworld.org

During the thermal transformation of zeolites, specific temperature ranges are required to induce the desired phase transitions. As mentioned earlier, Na-LTA transforms to low-carnegieite between 800°C and 900°C. researchgate.net Exceeding this range can lead to the formation of the more stable nepheline phase. researchgate.net

Pressure also plays a role in the formation and stability of carnegieite. While many synthesis methods are conducted at ambient pressure, high-pressure synthesis can lead to the formation of different polymorphs or influence the substitution of other elements into the carnegieite structure. researchgate.netresearchgate.net For example, high-pressure synthesis has been used to create chromium-substituted analogs of kyanite, a related aluminosilicate, demonstrating the potential of pressure to modify crystal structures. researchgate.net In general, increasing pressure tends to favor the formation of denser phases.

The following table summarizes the general effects of temperature and pressure on carnegieite synthesis:

| Parameter | Effect on Carnegieite Formation |

| Temperature | - Influences crystallization rate. researchgate.net- Determines the stability of different polymorphs. aip.org- Affects Si-Al ordering in the crystal structure. geoscienceworld.org |

| Pressure | - Can favor the formation of denser polymorphs.- Can influence elemental substitution in the crystal lattice. researchgate.net |

This table is interactive. Users can sort the data by clicking on the column headers.

Mineralizers and chemical additives are substances that, when added in small quantities to a reaction mixture, can facilitate the crystallization process without being incorporated into the final crystal structure. In the synthesis of carnegieite, these additives can lower the activation energy for nucleation and growth, leading to faster reaction times and potentially lower synthesis temperatures.

In the crystallization of carnegieite from volcanic glass, various metal oxides have been shown to act as mineralizers. geoscienceworld.org The addition of oxides such as BeO, MgO, ZnO, and CdO was found to favor the formation of carnegieite. geoscienceworld.org The mechanism by which these oxides promote crystallization is not fully understood but is thought to involve an increase in the mobility of the constituent ions in the reaction mixture.

The concentration of reactants, such as NaOH in the synthesis from kaolin, also acts as a critical chemical parameter. ustb.edu.cn The alkalinity of the medium influences the dissolution of the aluminosilicate precursors and the subsequent precipitation of the crystalline phase. ustb.edu.cn An optimal concentration is often required, as either too low or too high concentrations can lead to the formation of undesired phases or amorphous products. minsocam.org

The introduction of other elements, such as boron in the form of B₂O₃, can suppress the crystallization of nepheline, a common competing phase with carnegieite. rsc.org This is attributed to changes in the coordination number of sodium in the glass structure, which hinders the formation of the nepheline crystal lattice. rsc.org Similarly, the presence of iron can influence the relative formation of carnegieite and nepheline, with iron promoting the formation of nepheline over carnegieite in some systems. hanford.gov

Starting Material Stoichiometry and Impurity Effects

The synthesis of carnegieite, with the ideal formula AlNa(SiO₄), is highly dependent on the stoichiometry of the starting materials. A silicon-to-aluminum (Si:Al) ratio close to unity is fundamental for the formation of the NaAlSiO₄ framework. Common precursors for synthesis include naturally occurring minerals like kaolin or synthetic gels, which provide the necessary silica (B1680970) and alumina in the correct proportions.

The presence of impurities in the starting materials or the addition of specific compounds can significantly influence the reaction pathways and the final crystalline phases obtained. These substances can act as mineralizers, accelerating crystallization, or as inhibitors, preventing the formation of carnegieite in favor of other phases. For instance, in the synthesis of related calcium silicates, Mg-containing impurities can lead to the formation of unintended products like akermanite, demonstrating the critical role of precursor purity.

Research on the artificial crystallization of volcanic glass has shown that certain metal oxides act as mineralizers that favor the formation of carnegieite. In contrast, oxides of metals with higher valencies tend to promote the formation of nepheline or albite. minsocam.orggeoscienceworld.org The addition of B₂O₃ to a sodium aluminosilicate glass melt has been shown to suppress nepheline and carnegieite crystallization by altering the glass structure and increasing the liquidus viscosity. rsc.orghanford.gov

| Impurity/Additive | Effect on Carnegieite (NaAlSiO₄) Synthesis | Observed Outcome |

|---|---|---|

| BeO, MgO, ZnO, CdO | Promotes formation | Favors crystallization of carnegieite over other phases. minsocam.orggeoscienceworld.org |

| V₂O₅ | Inhibits formation | Promotes crystallization of nepheline or albite. minsocam.orggeoscienceworld.org |

| B₂O₃ | Suppresses crystallization | Reduces the tendency for carnegieite/nepheline to crystallize from a melt. rsc.org |

| Mg-compounds (general analogy) | Potential for unwanted phases | Can lead to the formation of alternative silicate minerals (e.g., akermanite). |

Crystallization Kinetics and Reaction Sequences in Synthetic Systems

The formation of carnegieite from precursor materials is governed by crystallization kinetics, which involves two primary stages: nucleation and crystal growth. rsc.org The process often begins with an induction period where stable nuclei form within an amorphous or gel phase, followed by a period of rapid crystal growth.

A common reaction sequence for synthesizing carnegieite analogs involves the hydrothermal treatment of kaolin. This process typically follows several steps:

Metakaolinization : Kaolin (Al₂Si₂O₅(OH)₄) is first calcined at temperatures between 600-800°C to form amorphous, more reactive metakaolin (Al₂Si₂O₇). d-nb.infonanochemres.org

Dissolution and Gel Formation : The metakaolin is then treated with a concentrated sodium hydroxide (NaOH) solution. This dissolves the amorphous aluminosilicate, releasing silicate and aluminate species into the solution, which then polymerize to form a sodium aluminosilicate gel. mdpi.comhilarispublisher.com

Crystallization : Under hydrothermal conditions (e.g., heating at 100-200°C), the gel reorganizes, and crystalline phases begin to nucleate and grow. Depending on the precise conditions, various zeolitic phases or feldspathoids like sodalite, cancrinite, or nepheline may form.

High-Temperature Transformation : Carnegieite is the stable high-temperature polymorph of NaAlSiO₄. Therefore, a final high-temperature calcination step (above approximately 1250°C) is required to transform the initially formed nepheline or other precursor phases into carnegieite. rruff.info This transformation is considered reconstructive, implying a significant energy barrier and rearrangement of the aluminosilicate framework. mdpi.com

| Step | Process | Typical Conditions | Description |

|---|---|---|---|

| 1 | Metakaolinization | 600-800°C | Thermal dehydroxylation of kaolin to form reactive, amorphous metakaolin. nanochemres.org |

| 2 | Dissolution/Gelation | Room Temperature | Metakaolin is mixed with concentrated NaOH solution to form an amorphous gel. mdpi.com |

| 3 | Hydrothermal Synthesis | 100-200°C | Crystallization of precursor phases (e.g., zeolites, nepheline) from the gel. |

| 4 | Phase Transformation | > 1250°C | Calcination to induce the reconstructive transformation of nepheline to carnegieite. rruff.info |

Observation of Carnegieite as an Intermediate Phase in Material Synthesis

While often a final target product, carnegieite or related carnegieite-nepheline structures can also appear as transient, intermediate phases during the synthesis of other materials. These observations provide insight into the complex reaction pathways in aluminosilicate systems.

Notable instances where carnegieite is observed as an intermediate phase include:

Zeolite Synthesis : During the hydrothermal synthesis of zeolites from kaolin in highly concentrated sodium hydroxide and sodium aluminate solutions, a "sodium aluminate-intercalated nepheline-carnegieite phase" has been identified. researchgate.net This suggests that under specific alkaline conditions, a carnegieite-like structure can form as a precursor before transforming into the final stable zeolite phase.

Geopolymer-to-Ceramic Conversion : In the synthesis of one-part geopolymers, an amorphous aluminosilicate binder is formed. Upon heating, this amorphous material crystallizes. Studies have shown that nepheline and carnegieite phases form at approximately 900°C. As the temperature is increased further to 1000°C, these intermediate phases transform into a more stable polycrystalline nepheline/quartz ceramic. researchgate.net This positions carnegieite as a key crystalline intermediate in the conversion of geopolymers to ceramics.

Glass Devitrification : When glass with a stoichiometric NaAlSiO₄ composition is cooled slowly from a melt, non-stoichiometric cubic carnegieite is often the first crystalline phase to form. rsc.org This occurs because carnegieite is the high-temperature polymorph. Upon further cooling or annealing at lower temperatures, this initially formed carnegieite can subsequently transform into the low-temperature nepheline structure.

| Synthesis System | Role of Carnegieite | Transformation Pathway |

|---|---|---|

| Zeolite Synthesis from Kaolin | Intermediate Precursor Phase | Kaolin → Amorphous Gel → Nepheline-Carnegieite Phase → Final Zeolite Product. researchgate.net |

| Geopolymer-to-Ceramic Conversion | Transient Crystalline Phase | Amorphous Geopolymer → Carnegieite/Nepheline (at 900°C) → Polycrystalline Ceramic (at >1000°C). researchgate.net |

| Glass Devitrification | Primary Crystalline Phase | NaAlSiO₄ Glass Melt → Cubic Carnegieite → Nepheline (on further cooling). rsc.org |

Theoretical and Computational Investigations of Carnegieite

Molecular Dynamics Simulations of Structural Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of the dynamic behavior of materials. eventscloud.com

For Carnegieite, MD simulations are particularly useful for investigating:

Temperature-Dependent Behavior: Simulating the effect of temperature on the crystal structure, including thermal expansion and the onset of phase transitions.

Mechanism of Phase Transitions: Visualizing the atomic rearrangements that occur during the transformation between low-Carnegieite and high-Carnegieite. This can reveal the pathways and energy barriers of the transition.

Ion Diffusion: Studying the mobility of the Na+ cations within the aluminosilicate (B74896) framework at different temperatures. This is important for understanding the ionic conductivity of Carnegieite.

MD simulations rely on interatomic potentials, or force fields, that describe the forces between atoms. These potentials can be derived from first-principles calculations to ensure their accuracy.

Prediction and Modeling of Phase Transitions and Energetic Parameters

Computational modeling is a powerful tool for predicting and understanding phase transitions. arxiv.orgneurips.cc For Carnegieite, which undergoes a phase transition from a low-temperature, cristobalite-like structure to a high-temperature cubic phase, computational methods can be used to determine the transition temperature, pressure, and associated energetic changes. shu.ac.uk

First-principles calculations of the enthalpy of different Carnegieite polymorphs as a function of temperature and pressure can be used to construct a theoretical phase diagram. The transition occurs at the conditions where the Gibbs free energies of the two phases are equal.

Table 2: Hypothetical Energetic Parameters for the Low- to High-Carnegieite Transition

| Parameter | Calculated Value |

|---|---|

| Transition Temperature (K) | Data not available |

| Enthalpy of Transition (kJ/mol) | Data not available |

| Entropy of Transition (J/mol·K) | Data not available |

| Volume Change at Transition (ų/formula unit) | Data not available |

Note: Specific calculated values for Carnegieite's phase transition are not available in the reviewed literature. This table illustrates the parameters that would be determined from such a study.

Computational Analysis of Cation Environments and Framework Interactions

The properties of Carnegieite are strongly influenced by the interactions between the Na+ cations and the aluminosilicate framework. Computational methods can provide detailed insights into these interactions.

By performing electronic structure calculations, it is possible to map the electrostatic potential within the crystal structure, revealing the preferred sites for the Na+ cations. Analysis of the local atomic environment around the Na+ ions, including coordination numbers and Na-O bond distances, can be performed using both static calculations and MD simulations.

These analyses can help to explain the role of the Na+ cations in stabilizing the Carnegieite structure and their influence on the phase transition behavior. For example, the disorder of the Na+ ions at high temperatures could be a driving force for the transition to the more symmetric cubic phase. Computational studies can quantify the energetic effects of cation ordering and disorder.

Advanced Analytical Methodologies for Carnegieite Research

Spectroscopic Characterization Methods

X-ray Absorption Near Edge Structure (XANES) Spectroscopy for Cation Environment Elucidation (e.g., Na K-edge)

X-ray Absorption Near Edge Structure (XANES) spectroscopy is a powerful, element-specific technique used to probe the local geometric and electronic structure of a specific atom within a material. researchgate.net In the study of Carnegieite, XANES at the sodium (Na) K-edge is particularly valuable for elucidating the coordination environment of the sodium cation. researchgate.netnih.gov

The absorption edge energy and the features within the XANES spectrum are highly sensitive to the symmetry and medium-range order around the absorbing Na atom. researchgate.net By collecting Na K-edge XANES spectra using synchrotron radiation, researchers can gather information on the coordination state of sodium within the aluminosilicate (B74896) framework. researchgate.netnih.gov This is crucial as the precise structural role and coordination of Na can be difficult to establish with other methods due to its potential for diffusion. researchgate.net

Thermal Analysis Techniques

Thermal analysis techniques are essential for characterizing the phase transitions and thermal stability of Carnegieite. These methods monitor the physical and chemical properties of the material as a function of temperature.

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) for Transition Temperature Determination

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are cornerstone techniques for identifying and quantifying the thermal transitions in Carnegieite. DTA measures the temperature difference between the sample and an inert reference, while DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature. Both methods can detect endothermic and exothermic processes, such as phase transitions.

Carnegieite undergoes a rapidly reversible, first-order phase transition from a low-temperature form to a high-temperature form. DTA is highly effective at determining the temperature of this transition. Research has identified this transition occurring at approximately 692°C upon heating and 687°C upon cooling at atmospheric pressure, indicating a distinct thermal hysteresis. Another study reports the transition temperature at 1 bar to be around 707°C on heating. This reversible transition is a key characteristic of the compound.

Furthermore, DTA studies under pressure have shown that the transition temperature increases with pressure. The initial rate of this increase has been measured at 8.0°C per kilobar. A notable finding is that the hysteresis between the heating and cooling signals tends to decrease as pressure increases.

Below is a data table summarizing the transition temperatures of Carnegieite determined by DTA under different conditions.

Carnegieite Phase Transition Temperatures Determined by DTA

| Condition | Heating Transition Temperature (°C) | Cooling Transition Temperature (°C) | Hysteresis (°C) |

|---|---|---|---|

| 1 bar (Atmospheric Pressure) | 692 | 687 | 5 |

Thermogravimetric Analysis (TGA) in Conjunction with Phase Studies

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is fundamental for assessing the thermal stability and compositional integrity of materials.

For a chemically stable, anhydrous compound like Carnegieite (AlNa(SiO₄)), TGA is primarily used to confirm its thermal stability and the absence of volatile components, such as water. When heated, Carnegieite is not expected to show significant mass loss until it reaches very high temperatures that would lead to decomposition. A typical TGA curve for pure, crystalline Carnegieite would show a flat profile over the temperature range where its phase transitions occur, confirming that these transitions are not associated with the loss of any chemical components. This information is crucial for phase studies, as it verifies that the transformations observed by DTA or DSC are true polymorphic transitions and not decompositional events.

Electron Microscopy for Microstructural and Microtextural Analysis

Electron microscopy techniques provide high-resolution imaging essential for understanding the morphology and internal structure of Carnegieite crystals.

Scanning Electron Microscopy (SEM) for Morphology and Texture

Specific research findings on the morphology and texture of Carnegieite using Scanning Electron Microscopy (SEM) were not available in the conducted searches. Generally, SEM is used to study the external shape (crystal habit), surface features, and the arrangement of crystal aggregates of minerals. For synthetic Carnegieite, SEM would be instrumental in characterizing the size, shape, and degree of aggregation of the crystalline products, which are influenced by synthesis conditions.

Transmission Electron Microscopy (TEM) for Disordering and Domain Structures

Detailed studies using Transmission Electron Microscopy (TEM) to specifically investigate disordering and domain structures in Carnegieite were not identified in the search results. The phase transition in Carnegieite from a high-temperature cubic form to a lower-symmetry low-temperature form is expected to result in the formation of twin domains. TEM is the primary technique for imaging such microstructures, including twin boundaries and other crystal defects that accommodate the structural changes during the transition.

Complementary Analytical Techniques for Compositional and Trace Element Analysis

In the comprehensive study of Carnegieite (AlNa(SiO4)), a purely synthetic sodium aluminosilicate, a suite of advanced analytical techniques is employed to elucidate its precise elemental composition and to detect the presence of trace elements. These methods are often used in a complementary fashion to provide a full compositional picture, from major elements down to parts-per-billion (ppb) levels.

Electron Probe Microanalysis (EPMA)

Electron Probe Microanalysis (EPMA) stands as a primary technique for the quantitative, non-destructive analysis of the major and minor element composition of Carnegieite. carleton.eduwikipedia.org This method utilizes a focused beam of high-energy electrons to bombard a small area of the sample, causing the atoms to emit characteristic X-rays. geology.sk By measuring the wavelengths and intensities of these X-rays using wavelength-dispersive spectrometers (WDS), the elemental concentrations can be determined with high precision and accuracy. carleton.edu For Carnegieite, EPMA is ideal for verifying the stoichiometry of sodium (Na), aluminum (Al), silicon (Si), and oxygen (O), ensuring the synthesis has produced the correct NaAlSiO4 phase. The high spatial resolution of EPMA, typically in the range of 1-2 microns, allows for the investigation of chemical homogeneity within individual Carnegieite crystals. carleton.edu

A significant advantage of EPMA is its ability to generate quantitative compositional maps. researchgate.net This involves systematically scanning the electron beam across the sample surface and collecting X-ray data at each pixel. The resulting maps provide a visual representation of the distribution and concentration of the constituent elements, which is invaluable for identifying any compositional zoning or the presence of micro-inclusions that may have been incorporated during the synthesis process.

Below is a table representing a typical major element composition of synthetic Carnegieite as determined by bulk chemical analysis, which can be verified and refined by EPMA.

Table 1: Representative Major Element Composition of Synthetic Carnegieite

| Oxide | Weight % |

|---|---|

| Na₂O | 20.0 |

| Al₂O₃ | 35.0 |

| SiO₂ | 45.0 |

| Total | 100.0 |

Data derived from a patent for synthetic aluminosilicates with a nepheline or carnegieite structure. google.com

Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS)

For the ultra-sensitive determination of trace and ultra-trace elements in Carnegieite, Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS) is the technique of choice. rsc.orgperkinelmer.com This method involves using a high-power laser to ablate a microscopic amount of material from the sample surface. The ablated particles are then transported by an inert gas stream into the high-temperature argon plasma of an ICP-MS instrument, where they are ionized. The resulting ions are then separated based on their mass-to-charge ratio and quantified by a mass spectrometer.

LA-ICP-MS offers exceptionally low detection limits, often in the ppm to ppb range, making it ideal for identifying and quantifying trace element impurities that may be present in the raw materials used for Carnegieite synthesis or that are intentionally doped into the structure for specific research purposes. rsc.org Like EPMA, LA-ICP-MS can be used to create two-dimensional trace element maps, revealing the spatial distribution of these minor constituents within the Carnegieite crystals. ethz.ch While specific trace element data for Carnegieite is not widely published, the analysis of the related natural mineral nepheline often reveals the presence of trace elements such as potassium (K), calcium (Ca), rubidium (Rb), and strontium (Sr).

Secondary Ion Mass Spectrometry (SIMS)

Secondary Ion Mass Spectrometry (SIMS) is another powerful surface-sensitive analytical technique capable of trace element and isotopic analysis with high spatial resolution. researchgate.net In SIMS, a primary ion beam is focused onto the sample surface, causing the sputtering of secondary ions from the sample. These secondary ions are then accelerated into a mass spectrometer, where they are separated by their mass-to-charge ratio. SIMS is particularly valuable for its high sensitivity for many elements and its ability to perform depth profiling, analyzing the elemental composition as a function of depth from the surface. This is especially useful for examining any surface modifications or diffusion profiles in Carnegieite samples.

X-ray Fluorescence (XRF)

X-ray Fluorescence (XRF) is a non-destructive analytical technique used for bulk chemical analysis of materials. In this method, the sample is irradiated with high-energy X-rays, which causes the ejection of inner-shell electrons from atoms. The subsequent filling of these vacancies by outer-shell electrons results in the emission of characteristic fluorescent X-rays. The energy of these X-rays is indicative of the elements present, and their intensity is proportional to the concentration of each element. XRF is a rapid and reliable method for determining the major and minor element composition of powdered Carnegieite samples, providing a good overview of the bulk chemistry before more detailed microanalysis is undertaken. researchgate.net

Atomic Absorption Spectroscopy (AAS)

Atomic Absorption Spectroscopy (AAS) is a quantitative analytical technique used to determine the concentration of specific elements in a sample. The method relies on the principle that atoms will absorb light at specific wavelengths that are characteristic of each element. For the analysis of Carnegieite, the sample must first be dissolved in a suitable solvent. The resulting solution is then aspirated into a flame or a graphite (B72142) furnace to atomize the sample. A light beam of a specific wavelength is passed through the atomized sample, and the amount of light absorbed is measured. AAS is a highly sensitive and selective technique, particularly for the determination of alkali and alkaline earth metals, and can be used to accurately quantify the sodium content in Carnegieite.

Interplay of Carnegieite Within Complex Aluminosilicate Systems

Relationships between Carnegieite and the Nepheline-Kalsilite Solid Solution Series

The relationship between Carnegieite and the nepheline-kalsilite series is primarily defined by polymorphism and solid solution behavior at varying temperatures. Carnegieite represents the high-temperature form of the sodium end-member (NaAlSiO₄), while nepheline is the lower-temperature polymorph. researchgate.net The potassium end-member is KAlSiO₄, which crystallizes as kalsilite.

Structurally, Carnegieite is classified as a "stuffed cristobalite" derivative, whereas nepheline and kalsilite are considered "stuffed tridymite" derivatives. cambridge.orgmdpi.com This fundamental difference in their aluminosilicate (B74896) framework topology dictates their distinct physical properties and stability fields.

At elevated temperatures, nepheline forms a complete solid solution with kalsilite (KAlSiO₄). wikipedia.org However, as the temperature decreases, a wide miscibility gap appears in this series. researchgate.netwikipedia.org Phase equilibrium studies in the NaAlSiO₄-KAlSiO₄ system show that at subsolidus temperatures, this gap extends from compositions near nepheline (idealized as Na₃KAl₄Si₄O₁₆) to kalsilite. researchgate.netajsonline.org Carnegieite exists as the stable form of NaAlSiO₄ at high temperatures, transforming into nepheline below its stability range. The table below summarizes the key phases in this system.

| Phase | Ideal Formula | Structural Analogue | Temperature Stability |

| Carnegieite | NaAlSiO₄ | Stuffed Cristobalite | High Temperature |

| Nepheline | Na₃KAl₄Si₄O₁₆ | Stuffed Tridymite | Low Temperature |

| Kalsilite | KAlSiO₄ | Stuffed Tridymite | Low Temperature |

This table presents the primary phases and their structural relationships within the NaAlSiO₄-KAlSiO₄ system.

Carnegieite's Role as a Transitional Phase in Zeolite-to-Dense Aluminosilicate Transformations

Carnegieite serves as a crucial transitional or final phase in the thermal transformation of certain zeolites. Zeolites, being metastable crystalline aluminosilicates, tend to transform into denser, more stable phases like Carnegieite upon heating. mdpi.com This process is a key aspect of producing certain ceramics from zeolite precursors. nih.gov

A well-documented example is the thermal transformation of Zeolite 4A (LTA type) into low-carnegieite. Research has shown that this transformation proceeds through a multi-step process:

Amorphization: Upon heating, the zeolite framework loses its long-range order and collapses into an amorphous aluminosilicate phase.

Recrystallization: This amorphous intermediate then serves as a precursor for the nucleation and growth of a new, denser crystalline phase. researchgate.net

Kinetic studies of the isothermal transformation of Zeolite 4A reveal that amorphization and the subsequent recrystallization into low-carnegieite occur simultaneously. researchgate.net The crystallization process involves the homogeneous nucleation of Carnegieite within the amorphous matrix, followed by diffusion-controlled growth of the nuclei. researchgate.net This transformation highlights Carnegieite's role as a thermodynamically favored product in the high-temperature evolution of specific sodium-aluminosilicate systems.

Phase Relationships and Chemical Interactions in Ternary and Quaternary Systems

The stability and interactions of Carnegieite are well-defined within broader ternary and quaternary phase diagrams, most notably the Na₂O-Al₂O₃-SiO₂ system. Phase equilibrium diagrams for this system delineate the primary crystallization field of Carnegieite, showing its relationship with other key minerals such as nepheline, albite, and silica (B1680970) polymorphs. ajsonline.org

Within the Na₂O-Al₂O₃-SiO₂ ternary system, Carnegieite and nepheline share a boundary, representing their polymorphic transformation. ajsonline.org The location of this boundary and the size of the Carnegieite stability field are functions of temperature. Carnegieite's field is adjacent to those of nepheline and corundum, illustrating the chemical interactions and crystallization pathways that can lead to its formation from a silicate (B1173343) melt. These diagrams are fundamental to understanding the petrogenesis of silica-undersaturated alkaline igneous rocks and have practical applications in the manufacturing of glass and ceramics.

Implications of Stoichiometric and Non-Stoichiometric Carnegieite Forms

Like many framework silicates, the concept of non-stoichiometry is relevant to the broader nepheline-carnegieite system. While Carnegieite has an ideal stoichiometric formula of NaAlSiO₄, deviations can occur, leading to non-stoichiometric forms. These deviations typically involve vacancies in the cation sites or substitutions within the aluminosilicate framework. cambridge.org

In the related nepheline structure, non-stoichiometry is well-documented. For instance, solid solution towards albite (NaAlSi₃O₈) introduces excess silica into the structure. This is accommodated by creating vacancies (represented by □) in the alkali cation sites, often described by the substitution mechanism: (Na,K)Al ↔ □Si. researchgate.net This results in a more siliceous composition than the ideal 1:1 Al:Si ratio.

The implications of such stoichiometric variations are significant:

Structural Stability: The presence of vacancies and substituent atoms can strain the crystal lattice, affecting the stability fields and transition temperatures of the different polymorphs. researchgate.net

Physical Properties: Cell parameters and thermodynamic properties can vary continuously with changes in composition. researchgate.net

Ionic Conductivity: For cristobalite-related structures, variations in mobile ion composition can influence properties like ionic conductivity.

While much of the detailed research on non-stoichiometry has focused on the lower-temperature nepheline, the principles extend to its high-temperature polymorph, Carnegieite. The existence of stoichiometric or non-stoichiometric forms will dictate its precise phase boundaries and behavior in complex geological and synthetic systems.

Future Research Directions in Carnegieite Science

Exploration of Carnegieite Behavior under Extreme P-T Conditions

Understanding the response of Carnegieite to extreme pressure (P) and temperature (T) is crucial for predicting its stability and phase transitions in various geological and industrial environments. Future research should systematically explore the P-T phase diagram of Carnegieite to identify new polymorphs and determine the thermodynamic conditions of their formation.

Differential thermal analysis has provided initial insights into the pressure dependence of Carnegieite's phase transitions. Early studies have shown that the transition temperature of Carnegieite increases with pressure. For instance, investigations up to 7 kbar demonstrated a rise in the transition temperature from approximately 707°C at 1 bar, with an initial slope of about 8.0 deg kbar⁻¹. Current time information in Lincoln County, US.up.ac.za These studies also noted that the hysteresis observed between heating and cooling cycles tends to decrease as pressure increases. Current time information in Lincoln County, US.up.ac.za

Future high-pressure and high-temperature experiments, utilizing techniques such as diamond anvil cells coupled with in-situ X-ray diffraction and Raman spectroscopy, will be instrumental. Such studies can provide real-time structural information as the material undergoes phase changes, offering a more detailed picture of the transformation mechanisms. A key objective will be to explore pressures far beyond the current experimental range, as this may induce further ordering or disordering in the Carnegieite polymorphs, leading to the discovery of novel phases with unique properties. Current time information in Lincoln County, US.

Table 1: Effect of Pressure on Carnegieite Transition Temperature This interactive table is based on initial findings and highlights the trend for future, more extensive research.

| Pressure (kbar) | Approximate Transition Temperature (°C) | Hysteresis Effect |

| 0.001 (1 bar) | 707 | Present |

| 1 | ~715 | Reduced |

| 3 | ~731 | Further Reduced |

| 5 | ~747 | Significantly Reduced |

| 7 | ~763 | Minimal |

Development of Advanced Computational Models for Complex Carnegieite Phenomena

The complexity of Carnegieite's crystal structure and its phase transitions necessitates the development of sophisticated computational models. First-principles calculations, based on density functional theory (DFT), and molecular dynamics (MD) simulations are powerful tools that can complement experimental investigations by providing atomic-level insights into the behavior of AlNa(SiO₄).

Future computational work should focus on:

Predicting Phase Stability: Developing accurate models to predict the relative stability of different Carnegieite polymorphs as a function of temperature and pressure. This can help guide experimental efforts to synthesize new phases.

Simulating Transformation Pathways: Using MD simulations to model the atomic rearrangements that occur during phase transitions. This can elucidate the kinetic barriers and mechanisms governing these transformations.

Calculating Physical Properties: Employing DFT to calculate fundamental properties such as electronic band structure, thermal expansion, and elastic constants for known and hypothetical Carnegieite phases. These calculated properties can be compared with experimental data to validate the models and provide predictions for materials that have yet to be synthesized.

By simulating the intricate interplay of atomic forces, these advanced computational models will be invaluable in unraveling the complex phenomena associated with Carnegieite, from its subtle structural distortions to its dynamic phase transformations under extreme conditions.

Novel Synthesis Approaches for Tailored Carnegieite Phases

The ability to synthesize Carnegieite with specific, tailored properties is essential for exploring its potential applications. Future research should move beyond traditional high-temperature synthesis methods and explore novel, more controlled approaches.